3,4-Ethylenedioxythiophene

Electropolymerization Conductive Polymers Organic Electronics

3,4-Ethylenedioxythiophene (EDOT, CAS 126213-50-1) is an electron-rich thiophene derivative featuring a fused 1,4-dioxane ring. This structural motif stabilizes cation-radical intermediates during electropolymerization, enabling polymerization at unusually low potentials (≈0.55 V vs.

Molecular Formula C6H6O2S
Molecular Weight 142.18 g/mol
CAS No. 126213-50-1
Cat. No. B145204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Ethylenedioxythiophene
CAS126213-50-1
Synonyms3,4-ethylenedioxythiophene
Molecular FormulaC6H6O2S
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESC1COC2=CSC=C2O1
InChIInChI=1S/C6H6O2S/c1-2-8-6-4-9-3-5(6)7-1/h3-4H,1-2H2
InChIKeyGKWLILHTTGWKLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Ethylenedioxythiophene (EDOT): Core Monomer for High-Conductivity PEDOT and Electrochromic Materials


3,4-Ethylenedioxythiophene (EDOT, CAS 126213-50-1) is an electron-rich thiophene derivative featuring a fused 1,4-dioxane ring. This structural motif stabilizes cation-radical intermediates during electropolymerization, enabling polymerization at unusually low potentials (≈0.55 V vs. Ag/Ag⁺) compared to unsubstituted thiophene [1]. EDOT serves as the monomeric precursor to poly(3,4-ethylenedioxythiophene) (PEDOT), a conjugated polymer recognized for its combination of high electrical conductivity (up to ≈4600 S·cm⁻¹), exceptional environmental and electrochemical stability, and optical transparency in the doped state [2]. These attributes distinguish EDOT from many conventional thiophene, pyrrole, and aniline monomers and establish it as a critical building block for high-performance organic electronics, electrochromic devices, and bioelectronic interfaces [3].

Why Generic Thiophene or Pyrrole Monomers Cannot Replace 3,4-Ethylenedioxythiophene in Demanding Electrochemical Applications


Simply substituting EDOT with unsubstituted thiophene, pyrrole, or even 3-alkylthiophenes often leads to catastrophic failure in applications requiring low-voltage processing, high conductivity, or long-term electrochemical stability. Unsubstituted thiophene polymerizes at potentials >1.3 V vs. Ag/Ag⁺, a regime that induces overoxidation, polymer degradation, and electrode corrosion [1]. Polypyrrole (PPy) and polyaniline (PANI), while synthetically accessible, exhibit electrical conductivities typically 1–3 orders of magnitude lower than highly doped PEDOT and suffer from pronounced environmental and redox instability [2]. Even closely related analogs like 3,4-ethylenedithiathiophene (EDTT) or ProDOT-Me2 present trade-offs: while they may offer lower oxidation potentials or enhanced electrochromic contrast, they invariably compromise the unique combination of high conductivity, optical transparency, and robust electrochemical cycling stability that makes PEDOT derived from EDOT the benchmark material for transparent electrodes, supercapacitors, and bioelectronic interfaces [3].

Quantitative Evidence for Selecting 3,4-Ethylenedioxythiophene: Head-to-Head Comparisons with Thiophene, ProDOT, EDTT, and PPy


EDOT Polymerizes at 0.55 V, Enabling Low-Voltage Processing Unattainable with Unsubstituted Thiophene (1.3 V)

The electron-donating ethylenedioxy bridge in EDOT dramatically lowers its electropolymerization potential compared to unsubstituted thiophene. In a direct comparative study of bis-heterocycle arylenes, the EDOT-terminated monomer BEDOT-DF polymerized efficiently at a remarkably low potential of 0.55 V vs. Ag/Ag⁺ [1]. In stark contrast, the analogous thiophene-terminated monomer BTDF required potentials higher than 1.3 V vs. Ag/Ag⁺ in dichloromethane to achieve film deposition, or 0.9 V only when using a specific CH₂Cl₂/CH₃CN solvent mixture to mitigate kinetic limitations [1]. This 0.75 V difference in onset potential fundamentally alters processing compatibility and polymer quality.

Electropolymerization Conductive Polymers Organic Electronics

PEDOT Conductivity Reaches 4600 S/cm, Surpassing Polypyrrole and Polyaniline by 1–5 Orders of Magnitude

The electrical conductivity of PEDOT, the polymer derived from EDOT, is exceptionally high and exceeds that of other common conducting polymers by a significant margin. A comprehensive review of conducting polymer properties reports PEDOT conductivity in the range of 1000–4600 S·cm⁻¹ [1]. This performance is quantitatively superior to the reported ranges for polypyrrole (PPy) at 10–100 S·cm⁻¹ and polyaniline (PANI) at 10⁻⁷–10⁻⁵ S·cm⁻¹ in comparable states [1]. While peak conductivities of PPy and PANI can be enhanced under specific doping conditions, PEDOT consistently achieves metallic-level conductivity with greater reproducibility.

Conducting Polymers Transparent Electrodes Flexible Electronics

EDOT-Based Polymers Exhibit 75% Charge Retention After 100 Cycles in Aqueous-Ethanol Mixtures, While Polythiophene Rapidly Degrades

The ethylenedioxy bridge in PEDOT confers remarkable electrochemical stability, especially in protic or aqueous environments where other polythiophenes degrade rapidly. In a comparative study of polymer films subjected to 100 charge/discharge cycles in an EtOH/H₂O (1:1) mixture, PEDOT maintained over 75% of its initial electroactivity and exhibited an electrochemical reversibility (Qc/Qa ratio) greater than 90% [1]. Under identical conditions, poly(bithiophene) (PBTh), which lacks the dioxy substitution, suffered fast degradation [1]. This stability is critical for long-term device operation.

Electrochemical Stability Biosensors Supercapacitors

EDOT's Optical Band Gap of ~1.6 eV Provides a Balanced Trade-off Between Transparency and Absorption vs. Narrower-Band Gap Analogs

The band gap of PEDOT, which governs its optical and electronic properties, is a key differentiator from other thiophene analogs. PEDOT typically exhibits an optical band gap of approximately 1.6–1.7 eV, a value that strikes a balance between high transparency in the doped state and strong absorption in the neutral state [1]. This is in contrast to sulfur analogs like poly(3,4-ethylenedithiathiophene) (PEDTT), which displays a narrower band gap (~1.4 eV) leading to enhanced absorption in the near-IR but reduced transparency [2]. Conversely, some ProDOT derivatives exhibit wider band gaps, which can limit absorption range. The ~1.6 eV gap of PEDOT is thus a critical, quantifiable parameter that defines its utility in electrochromic and photovoltaic applications.

Electrochromic Devices Organic Solar Cells Band Gap Engineering

EDOT Exhibits an Onset Oxidation Potential of 1.04 V, Distinct from the Lower-Potential Sulfur Analog EDTT (0.86 V), Dictating Copolymerization Behavior

The specific redox potential of EDOT governs its behavior in copolymerization and defines its niche relative to close structural analogs. In a comparative study, the onset oxidation potential (Eonset) for neat EDOT was measured at 1.04 V, while that of its sulfur analog, 3,4-ethylenedithiathiophene (EDTT), was significantly lower at 0.86 V [1]. The intermediate potential of ProDOT-Me2 (0.96 V) further illustrates the tunability of this parameter. This 0.18 V difference between EDOT and EDTT is substantial and means that in mixed-monomer systems, EDTT will preferentially polymerize first, potentially leading to compositional drift and inhomogeneous films unless feed ratios are carefully controlled [1].

Copolymer Synthesis Electrochromic Polymers Monomer Reactivity

Key Application Scenarios for 3,4-Ethylenedioxythiophene Based on Quantitative Performance Advantages


High-Performance Transparent Electrodes and Flexible Displays

In applications like organic light-emitting diodes (OLEDs), touch screens, and flexible photovoltaic cells, the requirement is for a material that combines high electrical conductivity with high optical transparency. The evidence shows that PEDOT, derived from EDOT, achieves conductivities of 1000–4600 S·cm⁻¹, 1–5 orders of magnitude higher than PPy or PANI [1]. Furthermore, its low polymerization potential (0.55 V vs. Ag/Ag⁺) enables direct, damage-free deposition on sensitive plastic substrates like PET or PEN [2]. Alternative monomers like unsubstituted thiophene cannot achieve this combination, as their higher polymerization voltage damages substrates, while the resulting polymer lacks the conductivity and stability required for high-performance displays. Therefore, EDOT is the cornerstone monomer for manufacturing indium tin oxide (ITO)-free transparent electrodes.

Long-Lifetime Aqueous Biosensors and Neural Interfaces

For implantable or in vivo biosensors and neural recording electrodes, the polymer must maintain stable electrochemical performance in aqueous, ion-rich environments over extended periods. The comparative cycling data show that PEDOT retains >75% of its electroactivity and >90% charge reversibility after 100 cycles in a water/ethanol mixture, whereas unsubstituted polythiophene degrades rapidly [3]. This exceptional stability, combined with PEDOT's proven biocompatibility and low impedance, makes EDOT the monomer of choice for fabricating reliable, long-lasting bioelectronic interfaces. Substituting with pyrrole or thiophene monomers would yield devices with significantly shorter functional lifetimes and higher failure rates in physiological conditions.

Fast-Switching, High-Contrast Electrochromic Windows and Displays

Smart windows and low-power displays require materials that switch quickly between transparent and colored states with high optical contrast. While analog monomers like ProDOT-Me2 or EDTT can offer higher contrast in specific copolymers [4], EDOT provides a unique, balanced profile. Its ~1.6 eV band gap yields strong color change (typically sky blue to transparent) with good visible light modulation [5]. More importantly, its superior electrochemical stability ensures that devices based on PEDOT can withstand hundreds of thousands of switching cycles with minimal degradation, a critical requirement for commercial electrochromic products. While ProDOT-based materials may offer faster switching speeds, EDOT remains the benchmark for a combination of robust cycling stability and reliable performance, making it the preferred starting point for commercial electrochromic device development.

High-Power Supercapacitors and Battery Electrodes

In energy storage devices like supercapacitors, the electrode material must exhibit high electrical conductivity for fast charge/discharge rates and excellent electrochemical stability for long cycle life. The quantitative evidence shows PEDOT's conductivity reaches 1000–4600 S·cm⁻¹ [1], minimizing internal resistance and enabling high power density. Its robust cycling stability, demonstrated by >75% charge retention after 100 cycles [3], translates to extended device lifetime. While composites of EDOT with metal oxides or carbon materials are often used to boost capacitance, the intrinsic properties of the EDOT-derived polymer provide a superior foundation compared to electrodes based on polyaniline or polypyrrole, which suffer from lower conductivity and rapid degradation. For researchers and manufacturers aiming to push the performance limits of organic energy storage, EDOT is the foundational monomer.

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